The synthesis of 1-Diphenylmethyl-4-nitrosopiperazine can be achieved through several methods, with one common approach involving the following steps:
The molecular structure of 1-Diphenylmethyl-4-nitrosopiperazine consists of a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The diphenylmethyl group adds significant steric bulk to the molecule, influencing its chemical reactivity and biological properties.
The presence of both the diphenylmethyl substituent and the nitroso group suggests that this compound may exhibit unique properties compared to other piperazine derivatives.
1-Diphenylmethyl-4-nitrosopiperazine can undergo various chemical reactions:
These reactions highlight the versatility of 1-Diphenylmethyl-4-nitrosopiperazine in synthetic organic chemistry.
The mechanism of action for 1-Diphenylmethyl-4-nitrosopiperazine primarily involves its interaction with biological macromolecules:
Research indicates that compounds like this may exhibit significant biological activities due to their structural characteristics and reactivity profiles .
1-Diphenylmethyl-4-nitrosopiperazine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various chemical environments and potential applications in research and industry.
1-Diphenylmethyl-4-nitrosopiperazine has several scientific applications:
The exploration of its properties and reactions continues to provide insights into its utility in various scientific fields.
1-Diphenylmethyl-4-nitrosopiperazine (CAS No. 1698-25-5) is a nitrosated heterocyclic compound with the systematic IUPAC name 1-benzhydryl-4-nitrosopiperazine. Its molecular formula is C₁₇H₁₉N₃O, corresponding to a molecular weight of 281.35 g/mol [3] [5]. The structure features a piperazine ring with a nitroso group (-N=O) at the 4-position and a diphenylmethyl (benzhydryl) moiety at the 1-position. This arrangement creates a polar nitroso group alongside hydrophobic aromatic rings, influencing its reactivity and physicochemical behavior [5] [8].
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 281.35 g/mol | [3] [5] |
Density | 1.15 g/cm³ | [5] |
Boiling Point | 430.5°C at 760 mmHg | [5] |
Flash Point | 214.1°C | [5] |
Melting Point | 107–111°C | [8] |
Storage Temperature | -25°C to -10°C or 4°C | [3] [8] |
Common synonyms include N-Nitroso Cinnarizine EP Impurity A and 1-(diphenylmethyl)-4-nitroso-piperazine, reflecting its role as a process-related impurity in pharmaceuticals [3] .
The compound was first identified as a degradation product in the antihistamine drug 1-diphenylmethyl-4-[(6-methyl-2-pyridyl)methyleneamino]piperazine. A seminal 1978 study isolated it after exposing the parent drug to ozone at -78°C or light/dry air in the presence of methylene blue. Spectroscopic analyses (NMR, IR) confirmed its structure and suggested formation via a singlet oxygen mechanism [4]. This early work established analytical challenges in detecting it at trace levels (<1 ppm), necessitating specialized techniques like HPLC-TEA (Thermal Energy Analysis) and GC-MS [4]. Its persistence as an impurity underscores longstanding quality control hurdles in manufacturing piperazine-based therapeutics.
1-Diphenylmethyl-4-nitrosopiperazine belongs to the high-risk class of Nitrosamine Drug Substance-Related Impurities (NDSRIs). It forms when secondary amine precursors (e.g., benzhydrylpiperazine) react with nitrosating agents (e.g., NO⁺, NO₂, or N₂O₃) during synthesis or storage [2] [4]. This compound is specifically designated as N-Nitroso Cinnarizine EP Impurity A, linking it to the antihistamine drug cinnarizine [3].
Globally, ~40.4% of active pharmaceutical ingredients (APIs) contain nitrosatable amines, with piperazine derivatives being particularly vulnerable. Whole drug classes—including beta-blockers and ACE inhibitors—are at risk due to their structural motifs [2]. Regulatory agencies classify nitrosamines as "cohort of concern" mutagens under ICH M7, requiring strict limits (often ppm to ppb levels) [7].
Table 2: Nitrosamine Precursors in Pharmaceuticals
Precursor Structure | Drug Class | Risk of Forming 1-Diphenylmethyl-4-nitrosopiperazine |
---|---|---|
Secondary Piperazines | Antihistamines (e.g., Cinnarizine) | High [3] |
Tertiary Amines | Beta-blockers, ACE inhibitors | Moderate (via degradation) [2] |
Benzhydryl Derivatives | CNS agents | High [4] |
Detection demands advanced methods like LC-MS/MS due to low thresholds. For example, the FDA initially set an acceptable limit of 0.16 ppm for structurally similar nitrosamine MNP in rifampicin, later revised to 5 ppm after risk-benefit analysis [7]. This highlights the tension between patient safety and drug supply continuity.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7